7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
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Overview
Description
7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 7th position and a thiophene ring at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(thiophen-2-yl)quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the quinoline core can be reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases in organic solvents.
Major Products:
- Substituted quinoline derivatives
- Sulfoxides and sulfones from thiophene oxidation
- Coupled products with various functional groups
Scientific Research Applications
7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid: Contains a furan ring instead of thiophene, leading to different electronic and steric effects.
Uniqueness: The presence of both the bromine atom and the thiophene ring in 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid provides unique electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H8BrNO2S |
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Molecular Weight |
334.19 g/mol |
IUPAC Name |
7-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18) |
InChI Key |
JUGRALOSNWIIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
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